![molecular formula C17H18N4O2S B2673288 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946202-37-5](/img/structure/B2673288.png)
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Scientific Research Applications
- Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. Researchers have explored derivatives of this scaffold for potential use as antioxidants .
- Thiazole derivatives have shown promise as antimicrobial and antifungal agents. For instance, sulfathiazole (an antimicrobial drug) contains a thiazole ring. Researchers continue to investigate novel compounds for combating infections .
- Compounds containing the thiazole ring have been studied for their antitumor and cytotoxic properties. Some derivatives demonstrate potent effects against cancer cells, making them potential candidates for cancer therapy .
- Thiazoles may play a role in neuroprotection. Their ability to modulate neurotransmitters and protect neurons has attracted interest in neurodegenerative disease research .
- Recent studies have investigated thiazole derivatives as quorum-sensing inhibitors. These compounds interfere with bacterial communication systems, potentially impacting virulence and biofilm formation .
- Some thiazole-based compounds induce apoptosis (programmed cell death) by affecting mitochondrial function. For example, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives were found to induce cell apoptosis through mitochondrial dysfunction .
Antioxidant Properties
Antimicrobial and Antifungal Activity
Antitumor and Cytotoxic Effects
Neuroprotective Potential
Quorum-Sensing Inhibition
Mitochondrial Dysfunction and Apoptosis
properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-3-4-13-15(9-11)24-17(18-13)21-7-5-20(6-8-21)16(22)14-10-12(2)23-19-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPXNDDZRDJHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone |
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